6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one
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Overview
Description
Astaxanthin is a naturally occurring keto-carotenoid pigment that belongs to the carotenoid family. It is known for its powerful antioxidant properties and is responsible for the red, orange, and pink colors found in various marine organisms such as salmon, trout, shrimp, and lobster . Astaxanthin is produced by microalgae, yeast, bacteria, and fungi, with the microalga Haematococcus pluvialis being the most prominent source .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astaxanthin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. Chemical synthesis involves multiple steps and complex reactions, often resulting in a mixture of isomers and byproducts . The synthetic route typically starts with the formation of β-ionone, followed by a series of reactions to introduce the necessary functional groups and conjugated double bonds.
Industrial Production Methods
Industrial production of astaxanthin primarily relies on the cultivation of Haematococcus pluvialis. The microalgae are grown under controlled conditions, and astaxanthin is extracted using methods such as solvent extraction, supercritical fluid extraction, and enzyme-assisted extraction . The extracted astaxanthin is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Astaxanthin undergoes several types of chemical reactions, including:
Oxidation: Astaxanthin can be oxidized to form various oxidation products, which may affect its antioxidant properties.
Substitution: Substitution reactions can introduce different functional groups into the astaxanthin molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of astaxanthin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the chemical reactions of astaxanthin include various oxidation and reduction products, as well as substituted derivatives . These products can have different biological activities and applications.
Scientific Research Applications
Astaxanthin has a wide range of scientific research applications, including:
Chemistry: Astaxanthin is studied for its unique chemical properties and potential as a natural dye and antioxidant.
Industry: Astaxanthin is used in the aquaculture industry to enhance the coloration of farmed fish and crustaceans.
Mechanism of Action
Astaxanthin exerts its effects through several mechanisms:
Antioxidant Activity: Astaxanthin neutralizes free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: Astaxanthin inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Molecular Targets and Pathways: Astaxanthin interacts with various molecular targets, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Astaxanthin is often compared to other carotenoids such as β-carotene, lutein, and zeaxanthin. While all these compounds have antioxidant properties, astaxanthin is considered more potent due to its unique molecular structure, which allows it to span cell membranes and provide protection both inside and outside cells . Unlike β-carotene, astaxanthin does not have pro-vitamin A activity, making it safer for high-dose consumption .
Similar Compounds
β-Carotene: A precursor to vitamin A with antioxidant properties.
Lutein: Known for its role in eye health and antioxidant activity.
Zeaxanthin: Similar to lutein, it is important for eye health and has antioxidant properties.
Canthaxanthin: Another keto-carotenoid with antioxidant properties, used in the food and cosmetic industries.
Astaxanthin’s superior antioxidant activity and unique molecular structure make it a valuable compound for various applications in health, industry, and research.
Properties
IUPAC Name |
6-hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861975 |
Source
|
Record name | 3,3'-Dihydroxy-beta,beta-carotene-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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